Cas no 2580098-71-9 (rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate)

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylateは、複雑な二環式構造を持つ光学活性な化合物です。この分子は、特異な立体配置(1R,5S,6S,7S)を有し、7位のアミノ基と6位のカルボキシル酸エチルエステルが特徴的です。ビシクロ[3.2.0]ヘプタン骨格の剛直な構造は分子の立体選択性を高め、医薬品中間体としての有用性を示しています。特に不斉合成におけるキラルビルディングブロックとしての応用が期待され、高い立体純度を必要とする反応系において優位性を発揮します。エステル部位の反応性を活かしたさらなる誘導体化も可能です。

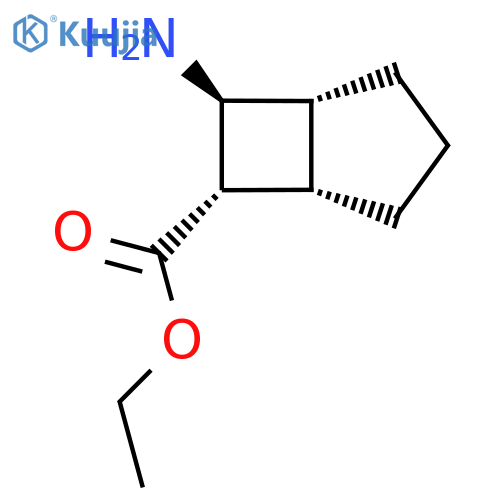

2580098-71-9 structure

商品名:rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27727639

- 2580098-71-9

- rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate

- rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate

-

- インチ: 1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7(6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8-,9-/m0/s1

- InChIKey: KWUCPSAAXMKWPG-KZVJFYERSA-N

- ほほえんだ: O(CC)C([C@@H]1[C@H]([C@@H]2CCC[C@@H]21)N)=O

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 52.3Ų

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27727639-0.05g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 0.05g |

$1200.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-10.0g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 10g |

$6512.0 | 2023-05-25 | ||

| Enamine | EN300-27727639-2.5g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 2.5g |

$2800.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-0.25g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 0.25g |

$1315.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-5.0g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 5g |

$4391.0 | 2023-05-25 | ||

| Enamine | EN300-27727639-5g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 5g |

$4143.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-10g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 10g |

$6144.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-1g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 1g |

$1429.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-0.1g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 0.1g |

$1257.0 | 2023-09-10 | ||

| Enamine | EN300-27727639-1.0g |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |

2580098-71-9 | 1g |

$1515.0 | 2023-05-25 |

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

2580098-71-9 (rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量